molecular formula C7H13Cl2N3 B2399086 (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride CAS No. 1909287-28-0

(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride

Cat. No. B2399086
CAS RN: 1909287-28-0
M. Wt: 210.1
InChI Key: DWWKRIWOOMANLH-BNTLRKBRSA-N
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Description

(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride is a chemical compound that has been extensively studied in the field of scientific research. It is a cyclopropane derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride is not fully understood. However, it is believed to act as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. It has also been found to have activity at other neurotransmitter receptors, including the dopamine D2 receptor and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can have a positive effect on mood and behavior. It has also been found to have neuroprotective effects, which may make it useful in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride is that it has a high degree of selectivity for the 5-HT1A receptor, which makes it a useful research tool for studying the role of this receptor in various physiological processes. However, one limitation is that it is not widely available, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride. One area of interest is its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Another area of interest is its potential use as a research tool to study the role of various neurotransmitters in the brain. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitter receptors.

Synthesis Methods

The synthesis of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride is a complex process that involves several steps. The first step involves the preparation of 3-methylimidazole, which is then reacted with cyclopropanecarboxylic acid to form the corresponding ester. The ester is then reduced using a reducing agent such as lithium aluminum hydride to form the amine. Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine.

Scientific Research Applications

(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride has been extensively studied in the field of scientific research. It has been found to have various applications in the areas of neuroscience, pharmacology, and medicinal chemistry. It has been used as a research tool to study the role of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-4-9-3-7(10)5-2-6(5)8;;/h3-6H,2,8H2,1H3;2*1H/t5-,6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWKRIWOOMANLH-BNTLRKBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CC2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2C[C@H]2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride

CAS RN

2307731-69-5
Record name rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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